molecular formula C9H7ClFN3 B1456232 4-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole CAS No. 1250623-38-1

4-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole

Cat. No. B1456232
M. Wt: 211.62 g/mol
InChI Key: DQVFBNPUSWARIF-UHFFFAOYSA-N
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Description

The compound “4-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole” is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds generally involves the reaction of an azide (R-N3) and an alkyne (R’-C≡CH), known as a click reaction or Huisgen cycloaddition .


Molecular Structure Analysis

The molecule contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a chloromethyl group (-CH2Cl) and a fluorophenyl group (C6H4F) attached to it .


Chemical Reactions Analysis

Triazoles can participate in various chemical reactions due to the presence of multiple nitrogen atoms in the ring. They can act as ligands in coordination chemistry, and the chloromethyl group can undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the chloromethyl and fluorophenyl groups) would influence its properties .

Scientific Research Applications

Synthesis and Characterization

The scientific research on 4-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole and related derivatives has focused on their synthesis, structural characterization, and exploration of their potential applications in various fields. These compounds, including their chloro and fluoro derivatives, have been synthesized and characterized through various methods, highlighting their structural properties and potential utility in material science, pharmaceuticals, and chemical synthesis.

  • Experimental Analysis and Molecular Interactions : The study of biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives, provided insights into their structural characteristics and intermolecular interactions. These interactions, such as C–H⋯π and lp⋯π interactions, were analyzed using Hirshfeld surfaces and ab initio quantum mechanical calculations, offering a deeper understanding of their molecular behavior (Shukla et al., 2014).

  • Physical-Chemical Properties and Synthesis : Another area of research involved the synthesis and physical-chemical property evaluation of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol derivatives. This work aimed to synthesize new compounds and investigate their properties, confirming the structures of the synthesized compounds through modern analytical methods, including 1H NMR and chromatography-mass spectrometry (Bihdan & Parchenko, 2017).

  • Antimicrobial and Antifungal Activity : Research on the antimicrobial and antifungal activities of new fluorophenyl-containing derivatives of 1,2,4-triazole revealed that these compounds exhibit significant activity against various bacterial and fungal strains. This indicates their potential for development into antimicrobial and antifungal agents, highlighting the importance of structural variations in enhancing biological activity (Бігдан, 2021).

  • Corrosion Inhibition : The derivatives of 4-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole have been investigated for their potential as corrosion inhibitors for mild steel in acid media. The efficiency of these inhibitors was assessed through weight loss, electrochemical techniques, and SEM analyses. The adsorption behavior of these compounds suggests their effectiveness in protecting metal surfaces from corrosion, demonstrating the practical applications of triazole derivatives in industrial settings (Li et al., 2007).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken while handling it. The specific safety and hazard information would depend on various factors like its reactivity, toxicity, and environmental impact .

properties

IUPAC Name

4-(chloromethyl)-1-(4-fluorophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3/c10-5-8-6-14(13-12-8)9-3-1-7(11)2-4-9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVFBNPUSWARIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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